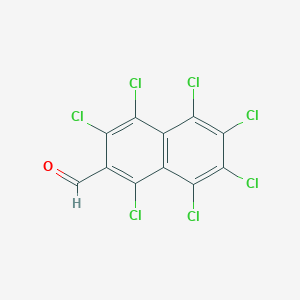
2-Naphthalenecarboxaldehyde, 1,3,4,5,6,7,8-heptachloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxaldehyde, 1,3,4,5,6,7,8-heptachloro- is a chlorinated derivative of 2-naphthalenecarboxaldehyde. This compound is characterized by the presence of seven chlorine atoms attached to the naphthalene ring, making it highly chlorinated. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxaldehyde, 1,3,4,5,6,7,8-heptachloro- typically involves the chlorination of 2-naphthalenecarboxaldehyde. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled conditions to ensure the selective chlorination of the desired positions on the naphthalene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the chlorination process. The product is then purified through distillation or recrystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxaldehyde, 1,3,4,5,6,7,8-heptachloro- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products
Oxidation: 2-Naphthalenecarboxylic acid, 1,3,4,5,6,7,8-heptachloro-
Reduction: 2-Naphthalenemethanol, 1,3,4,5,6,7,8-heptachloro-
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Naphthalenecarboxaldehyde, 1,3,4,5,6,7,8-heptachloro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Naphthalenecarboxaldehyde, 1,3,4,5,6,7,8-heptachloro- involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple chlorine atoms can enhance its binding affinity and specificity towards certain biological targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential biological effects.
類似化合物との比較
Similar Compounds
2-Naphthalenecarboxaldehyde: The parent compound without chlorine atoms.
2-Naphthalenecarboxaldehyde, 1,8-dichloro-: A less chlorinated derivative with only two chlorine atoms.
2-Naphthalenecarboxaldehyde, 1,4,5,8-tetrachloro-: A derivative with four chlorine atoms.
Uniqueness
2-Naphthalenecarboxaldehyde, 1,3,4,5,6,7,8-heptachloro- is unique due to its high degree of chlorination, which can significantly alter its chemical and biological properties compared to less chlorinated derivatives
特性
CAS番号 |
143617-81-6 |
|---|---|
分子式 |
C11HCl7O |
分子量 |
397.3 g/mol |
IUPAC名 |
1,3,4,5,6,7,8-heptachloronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11HCl7O/c12-5-2(1-19)6(13)7(14)4-3(5)8(15)10(17)11(18)9(4)16/h1H |
InChIキー |
DPLBAURVTDECFT-UHFFFAOYSA-N |
正規SMILES |
C(=O)C1=C(C2=C(C(=C1Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


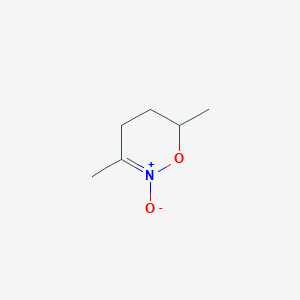

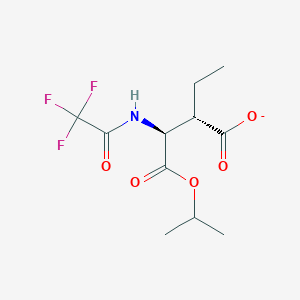
![({2-[6-(Butylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12539763.png)

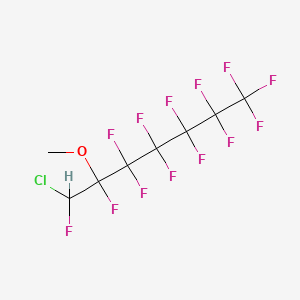

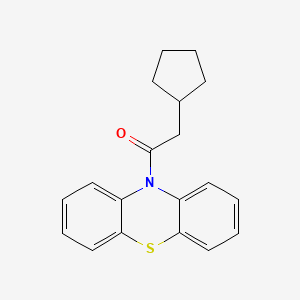
![N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide](/img/structure/B12539798.png)
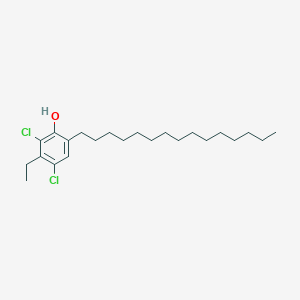
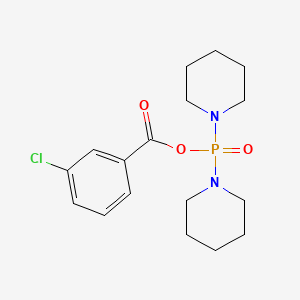
![[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde](/img/structure/B12539818.png)
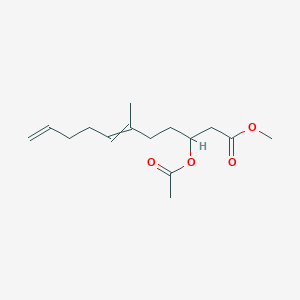
![4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539821.png)
